molecular formula C11H19NO3 B8543558 (R)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B8543558
M. Wt: 213.27 g/mol
InChI Key: DCUJWFJDQRXQBK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1

InChI Key

DCUJWFJDQRXQBK-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CC=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (119 g, 463 mmol) in dichloromethane (1,200 ml). The solution was cooled to −80° C. and diisobutylaluminum hydride (362 g, 510 mmol) was added dropwise, while maintaining an internal temperature of −80° C. (3 hours total addition time). The resulting solution was allowed to stir for 2 hours while the temperature was maintained at −80° C. The reaction mixture was then quenched by the adding 500 ml of methanol. After warming to ambient temperature, the mixture was washed with 1,000 ml of NaOH (20% w/w aqueous) and 6 times with 1,000 ml of water. The organic layer was dried over sodium sulfate, filtered and concentrated to afford tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, which was used without additional purification.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
362 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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